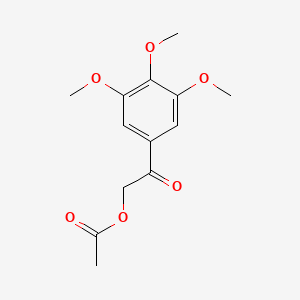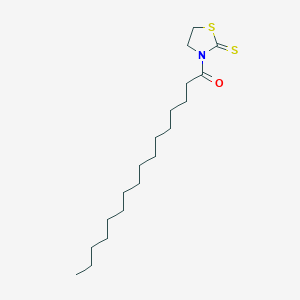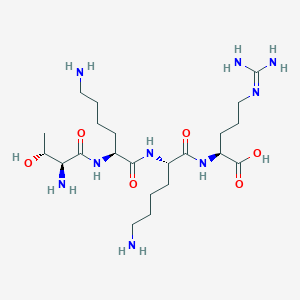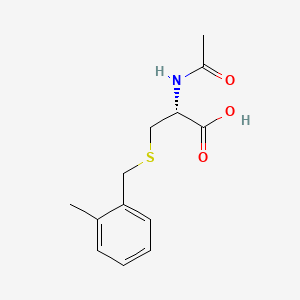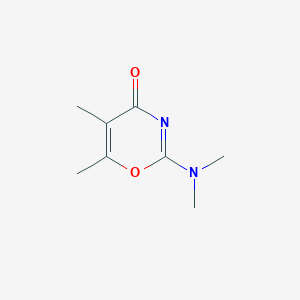![molecular formula C44H55ClN4O8 B14458639 Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester CAS No. 71297-15-9](/img/structure/B14458639.png)
Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester is a complex organic compound It is characterized by its intricate molecular structure, which includes a benzoic acid core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes:
Chlorination: Introduction of a chlorine atom to the benzoic acid core.
Formation of the Triazolidinone Ring: This involves the reaction of phenylhydrazine with a suitable diketone to form the triazolidinone ring.
Attachment of the Dioxopentyl Group: This step involves the reaction of the triazolidinone derivative with a dioxopentyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with 2-(dodecyloxy)-1-methyl-2-oxoethyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolidinone ring and the benzoic acid core are likely to interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-chloro-: A simpler derivative with similar core structure but lacking the complex substituents.
Benzoic acid, 3-chloro-: Another chlorinated benzoic acid derivative with different substitution pattern.
Benzoic acid, 4-chloro-3-nitro-: A derivative with both chlorine and nitro groups.
Uniqueness
The uniqueness of Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
71297-15-9 |
|---|---|
Formule moléculaire |
C44H55ClN4O8 |
Poids moléculaire |
803.4 g/mol |
Nom IUPAC |
(1-dodecoxy-1-oxopropan-2-yl) 3-[[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C44H55ClN4O8/c1-6-7-8-9-10-11-12-13-14-21-28-56-40(52)31(2)57-41(53)33-26-27-35(45)36(29-33)46-39(51)37(38(50)44(3,4)5)48-42(54)47(30-32-22-17-15-18-23-32)49(43(48)55)34-24-19-16-20-25-34/h15-20,22-27,29,31,37H,6-14,21,28,30H2,1-5H3,(H,46,51) |
Clé InChI |
ONXHKHVNPZCHFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
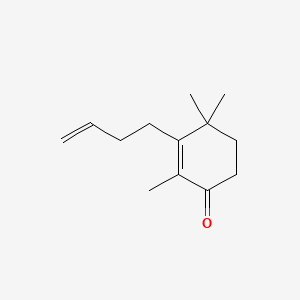


![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
